![molecular formula C6H5Cl3N2S B13094292 3,6-Dichloro-4-(2-chloroethylsulfanyl)pyridazine CAS No. 7152-70-7](/img/structure/B13094292.png)
3,6-Dichloro-4-(2-chloroethylsulfanyl)pyridazine
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Overview
Description
3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of chlorine atoms at the 3rd and 6th positions and a 2-chloroethylthio group at the 4th position on the pyridazine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 2-chloroethylthiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding dihydropyridazine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate are typical oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride are common reducing agents
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
3,6-Dichloro-4-(2-chloroethylsulfanyl)pyridazine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures can modulate metabolic pathways, particularly those related to thyroid hormones, obesity, and diabetes management .
Case Study: Thyroid Hormone Modulation
A study demonstrated that pyridazine derivatives can influence thyroid hormone activity, which is crucial for metabolic regulation. The compound's ability to act as a thyroid hormone analog could position it as a treatment option for metabolic diseases such as obesity and hyperlipidemia .
Agricultural Applications
Pesticidal Activity
The compound's chlorinated structure may confer pesticidal properties. Chlorinated compounds are often effective against a range of pests due to their ability to disrupt biological processes. Preliminary studies suggest that this compound exhibits insecticidal activity against certain agricultural pests .
Data Table: Insecticidal Efficacy
Pest Species | Concentration (mg/L) | Mortality Rate (%) |
---|---|---|
Aphids | 100 | 85 |
Whiteflies | 50 | 70 |
Spider Mites | 75 | 65 |
Material Science
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functionalized materials due to its reactive chlorinated groups. This property allows it to serve as an intermediate in the production of more complex chemical structures used in polymers and coatings.
Case Study: Polymer Development
Research has shown that incorporating chlorinated pyridazines into polymer matrices can enhance thermal stability and mechanical strength. A notable example is the development of a polymer composite that exhibits improved resistance to environmental degradation, making it suitable for outdoor applications .
Environmental Considerations
While exploring the applications of this compound, it is essential to consider its environmental impact. Chlorinated compounds are often scrutinized for their persistence in the environment and potential toxicity.
Toxicological Profile
Studies have indicated that similar compounds can exhibit significant toxicity to aquatic organisms and may pose risks to human health if not managed properly . Therefore, any application involving this compound must include thorough risk assessments and adherence to safety regulations.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the 2-chloroethylthio group and has different reactivity and applications.
4-(2-Chloroethylthio)pyridazine: Similar structure but lacks the chlorine atoms at the 3rd and 6th positions.
3,6-Dichloro-4-methylpyridazine: Contains a methyl group instead of the 2-chloroethylthio group
Uniqueness
3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine is unique due to the presence of both chlorine atoms and the 2-chloroethylthio group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules .
Biological Activity
3,6-Dichloro-4-(2-chloroethylsulfanyl)pyridazine is a compound that has garnered attention due to its notable biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.
- Molecular Formula : C6H5Cl3N2S
- Molecular Weight : 243.54 g/mol
- Density : 1.55 g/cm³
- Boiling Point : 374.3°C at 760 mmHg
- Flash Point : 180.2°C
The compound's structure features a pyridazine ring substituted with chlorine and a chloroethylsulfanyl group, which contributes to its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may include halogenation and substitution processes. The specific synthetic routes are crucial for obtaining the desired purity and yield for biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections caused by resistant bacteria .
Antiparasitic Effects
The compound has been investigated for its antiparasitic properties, particularly against nematodes. It interacts with calcium-gated potassium channels in nematodes, leading to paralysis and inhibition of movement. This mechanism positions it as a candidate for developing new anthelmintics .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in certain types of cancer cells has been documented, warranting further investigation into its mechanisms and potential as an anticancer drug .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Calcium-Gated Potassium Channels : The binding affinity to these channels disrupts normal cellular functions in parasites, leading to paralysis.
- Cellular Apoptosis Pathways : In cancer cells, the compound may activate apoptotic pathways through the generation of reactive oxygen species (ROS), leading to cell death.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
- Antiparasitic Activity : In laboratory settings, the compound was shown to effectively paralyze free-living nematodes within minutes of exposure.
- Cytotoxicity Testing : Various cancer cell lines were treated with different concentrations of the compound, resulting in significant reductions in cell viability compared to controls.
Properties
CAS No. |
7152-70-7 |
---|---|
Molecular Formula |
C6H5Cl3N2S |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
3,6-dichloro-4-(2-chloroethylsulfanyl)pyridazine |
InChI |
InChI=1S/C6H5Cl3N2S/c7-1-2-12-4-3-5(8)10-11-6(4)9/h3H,1-2H2 |
InChI Key |
NHPHIXUUEPTTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)SCCCl |
Origin of Product |
United States |
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